N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring Industrial production methods may utilize catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The benzoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and fluorobenzamide moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl and fluorobenzamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide and N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide . Compared to these compounds, N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide exhibits unique structural features that may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H20FN3O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H20FN3O2S/c1-13-11-20-21(12-14(13)2)30-23(26-20)16-8-6-10-19(15(16)3)27-24(31)28-22(29)17-7-4-5-9-18(17)25/h4-12H,1-3H3,(H2,27,28,29,31) |
InChI Key |
GBLKQEBEAJFRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.